Ammonium tetrachlorocuprate(II) dihydrate

Vue d'ensemble

Description

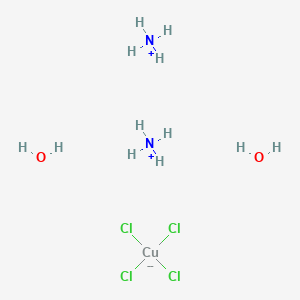

Ammonium tetrachlorocuprate(II) dihydrate, also known as Ammonium chlorocuprate(II) or Ammonium copper chloride, is a chemical compound with the linear formula (NH4)2CuCl4 · 2H2O . It has a molecular weight of 277.47 .

Synthesis Analysis

Ammonium tetrachlorocuprate(II) dihydrate can be synthesized by dissolving pure copper chloride in water at 100ºC, filtering out insoluble matter, and then adding a theoretical amount of ammonium chloride to the solution . The reaction product is heated until a crystalline film appears, at which point the heat is stopped, the crystals are cooled, filtered, and dried at room temperature to yield the final product .

Molecular Structure Analysis

The molecular structure of Ammonium tetrachlorocuprate(II) dihydrate is represented by the linear formula (NH4)2CuCl4 · 2H2O . The compound consists of two ammonium ions (NH4)+, one copper ion Cu2+, four chloride ions Cl-, and two water molecules .

Chemical Reactions Analysis

Ammonium tetrachlorocuprate(II) dihydrate has been used in the preparation of starch cuprate via microwave-assisted cupration of potato starch .

Physical And Chemical Properties Analysis

Ammonium tetrachlorocuprate(II) dihydrate appears as a blue crystalline solid . It has a melting point of 110°C . The compound is soluble in water, acids, and alcohol, and slightly soluble in ammonia .

Applications De Recherche Scientifique

Infrared spectroscopic studies have shown that in crystals like ammonium tetrachlorocuprate(II) dihydrate, ammonium ions exhibit non-equivalent orientations, revealing insights into crystal symmetry and ion behavior (Oxton, Knop, & Falk, 1976).

Research on methylammonium tetrachlorocuprate (II) dihydrate crystals, closely related to ammonium tetrachlorocuprate(II) dihydrate, has provided understanding of crystal structure and behavior at low temperatures, including phase transitions and thermal anomalies (Amirthaganesan, Kandhaswamy, & Dhandapani, 2007).

The study of similar compounds, such as ammonium tetrabromocuprate (II) dihydrate, contributes to the broader understanding of thermal and IR spectral characteristics of such compounds (Amirthaganesan, Kandhaswamy, & Srinivasan, 2006).

Investigations into the magnetism of related compounds, like potassium and ammonium salts of dioxalatocuprate(II) dihydrate, have provided insights into weak spin-spin coupling and electron paramagnetic resonance spectra (Jeter & Hatfield, 1972).

The compound has also been utilized in the modification of starch, indicating its potential in food chemistry and material sciences (Staroszczyk, 2011).

Research into organocuprates(II), using models like ammonium tetrachlorocuprate(II), has advanced understanding of the structure and reactivity of these compounds, with implications in chemical reactivity and molecular interactions (Golubeva, Gromov, & Zhidomirov, 2011).

The photolysis of quaternary ammonium tetrachlorocuprates on surfaces like aerosil has been explored, showing similarities in products with matrix isolation at low temperature, contributing to photochemical studies (Gromov, Terekhin, Lobanov, & Golubeva, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

diazanium;tetrachlorocopper(2-);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tetrachlorocuprate(II) dihydrate | |

CAS RN |

10060-13-6 | |

| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)